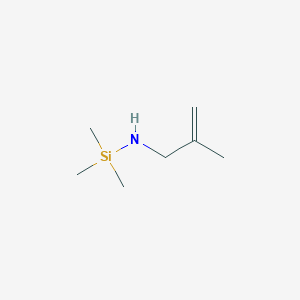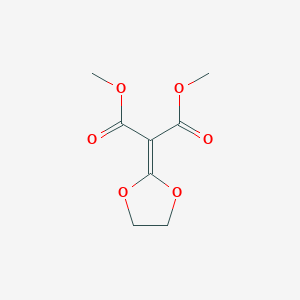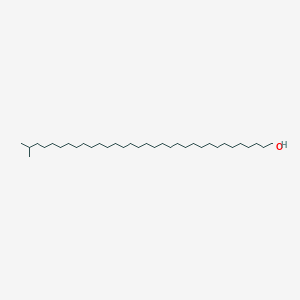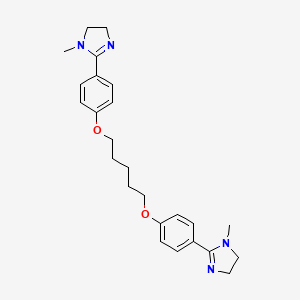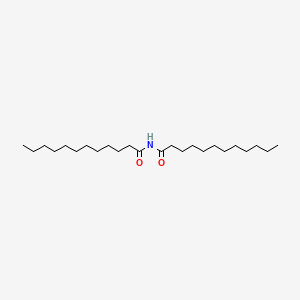
N-Dodecanoyldodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecanoyldodecanamide is an organic compound characterized by the presence of a dodecanoyl group attached to a dodecanamide moiety This compound belongs to the class of fatty acid amides, which are known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Dodecanoyldodecanamide can be synthesized through the reaction of dodecanoic acid (also known as lauric acid) with dodecylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine group of dodecylamine. This process can be catalyzed by using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as mentioned above. The process may be optimized for higher yields and purity by employing techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-Dodecanoyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of dodecylamine.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Dodecanoic acid and other oxidized derivatives.
Reduction: Dodecylamine.
Substitution: Various substituted amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Dodecanoyldodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with cellular membranes and its effects on cell signaling pathways.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the formulation of cosmetics, pharmaceuticals, and other industrial products due to its surfactant and emulsifying properties.
Wirkmechanismus
The mechanism of action of N-Dodecanoyldodecanamide involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific receptors and enzymes, modulating various signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may influence processes such as inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-Dodecanoyldodecanamide can be compared with other fatty acid amides, such as:
N-Palmitoyl ethanolamine: Known for its anti-inflammatory and neuroprotective properties.
N-Oleoyl ethanolamine: Studied for its role in appetite regulation and metabolic processes.
N-Arachidonoyl ethanolamine (Anandamide): A well-known endocannabinoid involved in pain modulation and mood regulation.
Uniqueness: this compound is unique due to its specific fatty acid chain length and amide structure, which confer distinct physicochemical properties and biological activities. Its ability to modulate membrane properties and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
112605-93-3 |
|---|---|
Molekularformel |
C24H47NO2 |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
N-dodecanoyldodecanamide |
InChI |
InChI=1S/C24H47NO2/c1-3-5-7-9-11-13-15-17-19-21-23(26)25-24(27)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,26,27) |
InChI-Schlüssel |
GPFGAVGMIKVVMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
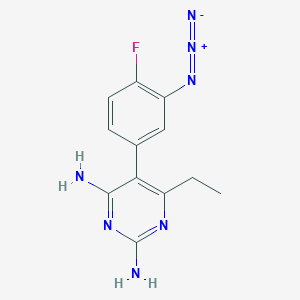
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)

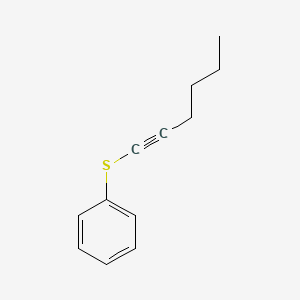
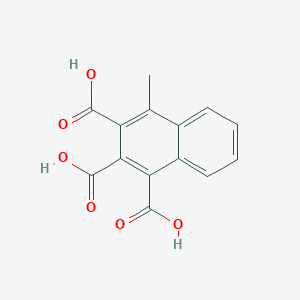
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
